Olanzapine N-Oxide is a derivative of the antipsychotic medication olanzapine, which is primarily used in the treatment of schizophrenia and bipolar disorder. The compound is classified as a thienobenzodiazepine and is characterized by its unique molecular structure that includes an N-oxide functional group. This modification can influence the pharmacological properties and metabolism of olanzapine, making it a subject of interest in both clinical and research settings.
Olanzapine N-Oxide is synthesized from olanzapine, which itself is derived from the thienobenzodiazepine class of compounds. The classification of olanzapine N-Oxide falls under psychoactive medications, specifically atypical antipsychotics. Its relevance in pharmacology is underscored by its role as a metabolite of olanzapine, which has been extensively studied for its therapeutic effects and side effects in various populations.
The synthesis of olanzapine N-Oxide typically involves the oxidation of olanzapine using various oxidizing agents. Common methods include:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reaction and to characterize the product.
Olanzapine N-Oxide has a complex molecular structure featuring a thienobenzodiazepine core with an N-oxide group attached to the nitrogen atom. The chemical formula for olanzapine is C17H20N4S, while for olanzapine N-Oxide, it can be represented as C17H20N4O.
The molecular weight of olanzapine N-Oxide is approximately 304.43 g/mol. The presence of the N-oxide group alters the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Olanzapine N-Oxide participates in various chemical reactions, primarily involving reduction and hydrolysis:
The stability of olanzapine N-Oxide in biological matrices has been studied, revealing that it can be sensitive to light and temperature, which may affect its quantification in biological samples.
Olanzapine N-Oxide exhibits pharmacological activity primarily through its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, similar to its parent compound olanzapine.
Olanzapine N-Oxide is primarily used in research settings to understand the metabolism of olanzapine and its pharmacological effects. It serves as a valuable marker for studies involving drug interactions and metabolic pathways. Additionally, understanding its properties aids in developing more effective therapeutic strategies for managing psychiatric disorders.
Olanzapine N-oxide (2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine) arises from oxidation at the tertiary nitrogen within olanzapine’s piperazine ring. This transformation occurs via two primary pathways:
Electrochemical studies reveal that N-oxidation proceeds through a proton-coupled electron transfer (PCET) mechanism. Cyclic voltammetry of olanzapine in phosphate buffers (pH 6–8) shows a quasi-reversible oxidation peak at +0.78 V (vs. Ag/AgCl), confirming the formation of a radical cation intermediate prior to oxygen insertion [4]. The N-oxide’s structure—confirmed via LC-MS (m/z 329.12 [M+H]⁺) and NMR—features a polarized N⁺–O⁻ bond, increasing water solubility compared to olanzapine [5] [10].
Table 1: Synthetic Methods for Olanzapine N-Oxide Generation
Method | Conditions | Yield (%) | Primary Byproducts |
---|---|---|---|
FMO3-catalyzed oxidation | pH 7.4, 37°C, NADPH cofactor | 15–20 | 4'-N-desmethylolanzapine |
Chemical oxidation | DMSO, 120°C, 20 hours | 35–40 | Olanzapine dimers |
Electrochemical | +0.78 V, PBS buffer, pH 7.0 | 60–65 | Hydroxylated thiophene rings |
Solvent choice critically impacts N-oxide formation during olanzapine synthesis. Polar aprotic solvents like dimethyl sulfoxide (DMSO) exacerbate oxidation due to:
Patent US7981884B2 demonstrates that replacing DMSO with 1,3-dimethyl-2-imidazolidinone (DMI) in toluene (2:1 v/v) suppresses N-oxide yields from 7.2% to ≤0.8%. Key factors include:
Reaction kinetics further validate solvent effects. At 120°C, olanzapine’s degradation half-life (t₁/₂) in DMSO is 4.3 hours, but extends to 18.7 hours in DMI/toluene. This correlates with N-oxide formation rates of 0.48 mmol/L/h (DMSO) versus 0.03 mmol/L/h (DMI/toluene) [7]. Post-reaction, the N-oxide impurity is separable via fractional crystallization from acetonitrile, exploiting its 4.2-fold higher solubility than olanzapine [5] [8].
Table 2: Solvent Influence on N-Oxide Formation in Olanzapine Synthesis
Solvent System | N-Oxide Yield (%) | Reaction Time (h) | Solubility of N-Oxide (mg/mL) |
---|---|---|---|
DMSO | 7.2 | 20 | 125.0 (DMSO) |
DMI/Toluene (2:1) | 0.8 | 9 | 42.3 (Acetonitrile) |
Ethanol/Water (9:1) | 1.5 | 12 | 68.9 (Ethanol) |
The piperazine ring’s oxidation susceptibility depends on catalysts and microenvironmental factors:
Environmental modulators include:
Table 3: Catalytic Systems for Piperazine N-Oxidation
Catalyst/System | Rate Constant (k) | Temperature (°C) | Selectivity for N-Oxide (%) |
---|---|---|---|
FMO3 (wild-type) | 0.21 min⁻¹ | 37 | 85–90 |
Fe²⁺/H₂O₂ (Fenton) | 4.7 × 10⁻² L/mol·s | 25 | 40–50 |
Glassy carbon electrode | 1.9 × 10⁻³ cm/s | 25 | 75–80 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: